2-Amino-4-methoxybenzenethiol

Übersicht

Beschreibung

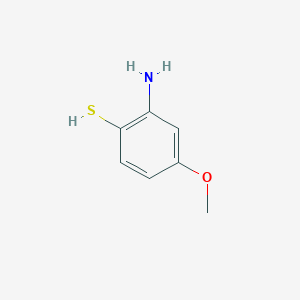

2-Amino-4-methoxybenzenethiol: is an organic compound with the molecular formula C₇H₉NOS It is a derivative of benzenethiol, featuring an amino group at the second position and a methoxy group at the fourth position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methoxybenzenethiol can be achieved through several methods. One common approach involves the reaction of 4-methoxyaniline with sulfur and a reducing agent such as sodium sulfide. The reaction typically occurs under reflux conditions in an appropriate solvent like ethanol or water. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 4-methoxynitrobenzene in the presence of sulfur, followed by purification steps to isolate the desired product. This method ensures high yields and purity suitable for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-4-methoxybenzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The amino and methoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Amino derivatives.

Substitution: Halogenated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 155.22 g/mol. Its structure features an amino group, a methoxy group, and a thiol group attached to a benzene ring, which contributes to its unique reactivity and solubility properties. The presence of the methoxy group enhances its electronic properties, making it more reactive compared to other thiophenols .

Medicinal Chemistry

Anticoagulant Activity

this compound has been investigated for its anticoagulant properties. The compound's ability to interact with various biological targets is attributed to its thiol functionality, which can form disulfide bonds and interact with proteins involved in coagulation pathways.

Antifungal Agents

Research indicates that derivatives of this compound can be synthesized for use as antifungal agents. The thiophenol structure is known to exhibit antifungal activity, making this compound a candidate for developing new antifungal therapies.

Dermatological Applications

The compound has potential applications in treating skin conditions due to its biological activity. Its properties may help in formulating treatments for dermatitis and other skin-related issues.

Materials Science

Synthesis of Phenothiazines

In the synthesis of 2-substituted phenothiazines, this compound serves as a precursor. These phenothiazines are known for their pharmacological activities, including antipsychotic effects. The synthesis involves reacting the compound with various reagents under controlled conditions to produce derivatives that have therapeutic benefits .

Metal-Chelating Agents

The compound can also be utilized in the development of metal-chelating agents. These agents are crucial in biomedical applications, particularly in imaging techniques such as positron emission tomography (PET), where they help in targeting amyloid plaques associated with neurodegenerative diseases like Alzheimer's .

Analytical Chemistry

Chromatography Techniques

Due to its distinct chemical properties, this compound can be employed in chromatographic methods for separating and analyzing complex mixtures. Its ability to form stable complexes with metals enhances its utility in various analytical applications .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Amino-4-methoxybenzenethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. Additionally, the amino and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-4-methoxybenzenethiol

- 4-Amino-2-methoxybenzenethiol

- 2-Aminobenzenethiol

- 4-Methoxybenzenethiol

Comparison: this compound is unique due to the presence of both an amino and a methoxy group on the benzene ring, which imparts distinct chemical and biological properties. Compared to 2-Aminobenzenethiol, the methoxy group in this compound enhances its solubility and reactivity. Similarly, the amino group in this compound provides additional sites for chemical modification and interaction with biological targets, making it more versatile than 4-Methoxybenzenethiol.

Biologische Aktivität

2-Amino-4-methoxybenzenethiol, also known by its chemical formula C₇H₉NOS, is an organic compound characterized by the presence of an amino group (-NH₂), a methoxy group (-OCH₃), and a thiol group (-SH) attached to a benzene ring. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and antioxidant properties.

The structural features of this compound contribute significantly to its biological activity. The thiol group is known for its ability to form covalent bonds with proteins and enzymes, potentially altering their functions. The amino and methoxy groups facilitate hydrogen bonding and other non-covalent interactions, which may influence the compound's behavior in biological systems.

Biological Activities

Research into the biological activities of this compound has revealed several promising areas:

1. Antimicrobial Properties

Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes or interfering with metabolic processes.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

2. Antioxidant Activity

The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer.

3. Therapeutic Potential

Recent investigations have explored the therapeutic applications of this compound in treating conditions such as hypertension and anxiety disorders. The compound's interaction with GABA receptors suggests potential anxiolytic effects, while its antioxidant properties may contribute to cardiovascular health.

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, potentially modifying their activity.

- Receptor Interaction : Evidence suggests that the compound interacts with GABA receptors, contributing to its anxiolytic effects.

- Metal Chelation : The compound may also exhibit metal-chelating properties, which could be beneficial in reducing metal-induced toxicity in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the efficacy of this compound:

-

Neuroprotective Effects : In a study involving neuroblastoma cells, treatment with the compound reduced cell death induced by oxidative stress, demonstrating its potential as a neuroprotective agent.

- Cell Viability : Up to 80% viability was observed at concentrations of 10 µM compared to untreated controls.

- In Vivo Studies : Animal models have shown that administration of this compound leads to significant reductions in blood pressure, supporting its use as an antihypertensive agent.

Eigenschaften

IUPAC Name |

2-amino-4-methoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-9-5-2-3-7(10)6(8)4-5/h2-4,10H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDLBEYNOGVICH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276059 | |

| Record name | 2-amino-4-methoxybenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14482-32-7 | |

| Record name | 2-amino-4-methoxybenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.